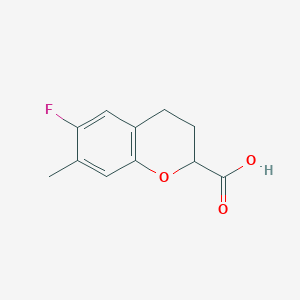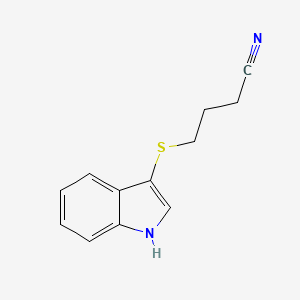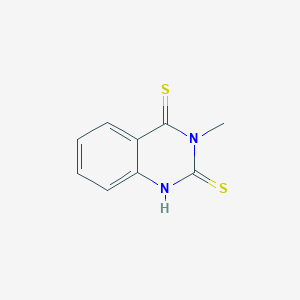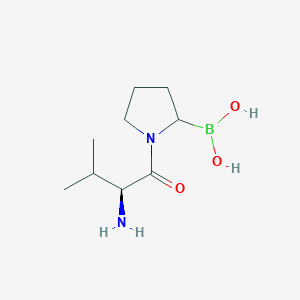
6-Fluoro-7-methylchroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methylchroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid. This compound is notable for its unique structural features, which include a fluorine atom at the 6th position and a methyl group at the 7th position on the chroman ring. These modifications impart distinct chemical and physical properties to the compound, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methylchroman-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a chroman derivative followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of immobilized enzymes, such as esterases, has been explored to enhance the enantioselectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methylchroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Fluoro-7-methylchroman-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylchroman-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid
- 6-Fluoro-chroman-2-carboxylic acid
Uniqueness
6-Fluoro-7-methylchroman-2-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
6-fluoro-7-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c1-6-4-10-7(5-8(6)12)2-3-9(15-10)11(13)14/h4-5,9H,2-3H2,1H3,(H,13,14) |
InChI Key |
HASHYRYSVKMTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(O2)C(=O)O)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)





![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)




